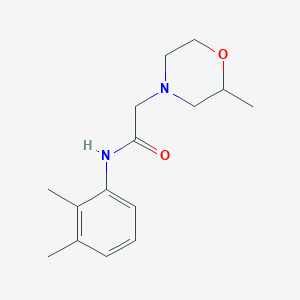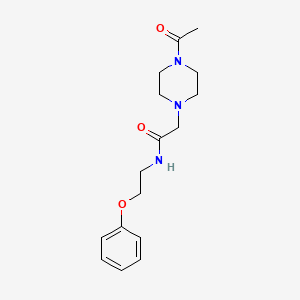
3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyridin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyridin-2-yl)methanone is a chemical compound that belongs to the class of benzothiazepines. This compound has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry and material science.
Mecanismo De Acción
The mechanism of action of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyridin-2-yl)methanone is not fully understood. However, it has been suggested that this compound may exert its biological activities by interacting with specific molecular targets in cells, such as enzymes or receptors.
Biochemical and Physiological Effects:
3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyridin-2-yl)methanone has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Moreover, it has been reported to have anticonvulsant effects by modulating the activity of ion channels in neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyridin-2-yl)methanone in lab experiments is its relatively easy synthesis method. In addition, this compound has been shown to exhibit various biological activities, making it a promising candidate for drug development. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated in future studies.
Direcciones Futuras
There are various future directions for the investigation of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyridin-2-yl)methanone. One potential direction is to explore its potential as a scaffold for the development of new drugs targeting specific diseases such as cancer, inflammation, and epilepsy. In addition, the mechanism of action of this compound needs to be further elucidated to better understand its biological activities. Moreover, the potential toxicity of this compound needs to be carefully evaluated to ensure its safety for use in humans.
Métodos De Síntesis
The synthesis of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyridin-2-yl)methanone involves the reaction of 2-aminopyridine with 2-chloroacetophenone in the presence of sodium ethoxide. The resulting intermediate is then cyclized using sulfur and sodium sulfide to obtain the final product. This method has been reported in the literature and has been successfully used to synthesize 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyridin-2-yl)methanone with high yields.
Aplicaciones Científicas De Investigación
3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyridin-2-yl)methanone has been investigated for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and anticonvulsant activities. In addition, this compound has been shown to have potential as a scaffold for the development of new drugs targeting various diseases.
Propiedades
IUPAC Name |
3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c18-15(12-6-3-4-9-16-12)17-10-5-11-19-14-8-2-1-7-13(14)17/h1-4,6-9H,5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQIUSPXWVQTTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2SC1)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyridin-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(5-Bromo-2-methoxyphenyl)methyl-methylamino]methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7462543.png)



![[3-(4-Fluorophenyl)imidazol-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7462590.png)

![4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7462606.png)
![3-[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B7462607.png)


![5-Methyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7462631.png)
![N-[3-methyl-1-oxo-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)piperazin-1-yl]butan-2-yl]acetamide](/img/structure/B7462650.png)
![8-[[4-[[5-(4-Chlorophenyl)tetrazol-2-yl]methyl]piperazin-1-yl]methyl]quinoline](/img/structure/B7462653.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(N-methylanilino)ethanone](/img/structure/B7462655.png)